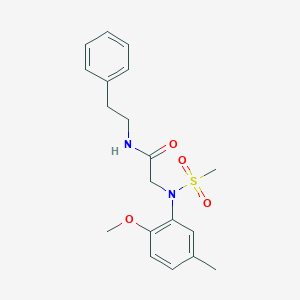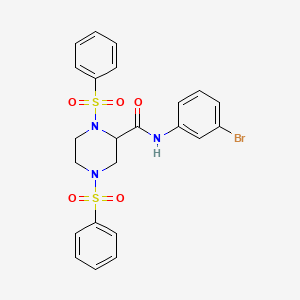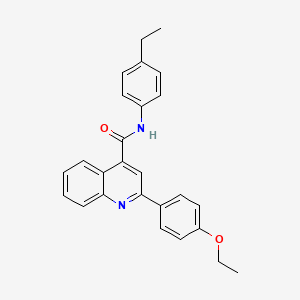
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as EMGP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule that has been synthesized using specific methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is not fully understood, but studies have shown that it can target multiple pathways and receptors. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It can also inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including apoptosis and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and can potentially be used to treat autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is that it is a small molecule that can easily penetrate the cell membrane, making it a potential candidate for drug development. Additionally, this compound has shown promising results in various studies, indicating its potential for scientific research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it challenging to optimize its use in specific applications.
Orientations Futures
There are several future directions for N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide research, including further studies on its mechanism of action, optimization of its use in specific applications, and potential drug development. Additionally, this compound can potentially be used in combination with other compounds to enhance its efficacy and reduce potential side effects. Further studies can also explore the potential of this compound in other scientific research fields, such as infectious diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research fields. Its potential applications in cancer research, neurology, and immunology make it a potential candidate for drug development. Further studies are needed to fully understand its mechanism of action and optimize its use in specific applications. This compound is a valuable addition to the scientific research community and has the potential to make significant contributions to various fields of study.
Méthodes De Synthèse
The synthesis of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, starting with the reaction of 2-ethoxybenzoyl chloride with methylsulfonyl chloride to form 2-ethoxyphenyl methylsulfone. This intermediate is then reacted with N-(2-phenylethyl)glycine in the presence of a base to yield this compound. The purity and yield of the final product can be improved by using various purification techniques.
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has shown potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and can potentially be used to treat autoimmune diseases.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-25-18-12-8-7-11-17(18)21(26(2,23)24)15-19(22)20-14-13-16-9-5-4-6-10-16/h4-12H,3,13-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRHOTMMKSBNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-methylphenyl)-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4948220.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)
![4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B4948232.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)

![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)



![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)

